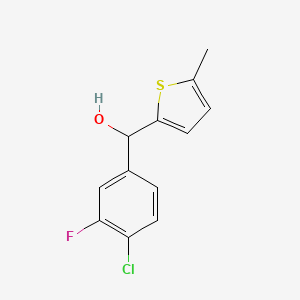
(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is an aromatic ketone that features a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone can be achieved through several methods. One efficient approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method utilizes water as the sole oxygen source and operates under mild conditions, making it environmentally friendly . The reaction proceeds through the direct Csp3-H oxidation of pyridin-2-yl-methanes, yielding the desired methanone product in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of pyridin-2-yl-methanes using copper catalysis.
Substitution: The thiophene and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes to methanones.
Substitution: Reagents such as halogens, acids, and bases can be employed to introduce various substituents onto the thiophene and pyridine rings.
Major Products Formed
The primary product formed from the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone has several scientific research applications:
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and as a potential lead compound for drug development.
Medicine: The unique structural features of the compound make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone involves its interaction with specific molecular targets. For instance, in photophysical applications, the compound’s structure allows for efficient intramolecular charge transfer, leading to fluorescence . The presence of both thiophene and pyridine rings facilitates various electronic interactions, which can be harnessed in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-2-yl-methanone: Lacks the thiophene ring, making it less versatile in certain applications.
5-Methylthiophene-2-carboxaldehyde: Contains a formyl group instead of the pyridine ring, altering its reactivity and applications.
Thienylpyridinium-cyclic enolate betaine dyes: These compounds share structural similarities but are primarily used for their photophysical properties.
Uniqueness
(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is unique due to the combination of the thiophene and pyridine rings, which confer distinct electronic and structural properties. This dual-ring system enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
(5-methylthiophen-2-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-5-6-10(14-8)11(13)9-4-2-3-7-12-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESZFVYHFOPCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Methoxymethyl)phenyl]-4-oxobutanoic acid](/img/structure/B7940948.png)
![1-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B7940954.png)



![benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B7940979.png)







